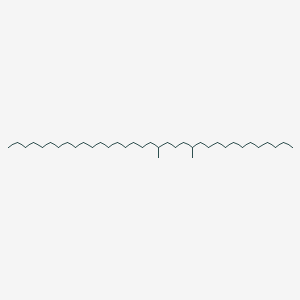

13,17-Dimethylpentatriacontane

Description

Properties

CAS No. |

56987-85-0 |

|---|---|

Molecular Formula |

C37H76 |

Molecular Weight |

521.0 g/mol |

IUPAC Name |

13,17-dimethylpentatriacontane |

InChI |

InChI=1S/C37H76/c1-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |

InChI Key |

FBQBKKKEWJOATA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |

Origin of Product |

United States |

Receptor Interaction:the Primary Interaction is Believed to Occur with Specificgustatory Receptors Grs Expressed on the Surface of Grns. These Receptors Are Transmembrane Proteins That Recognize Specific Chemical Ligands. the Binding of 13,17 Dimethylpentatriacontane to a Cognate Gr is Hypothesized to Induce a Conformational Change in the Receptor Protein. This Change Would then Trigger the Opening of an Ion Channel, Leading to the Depolarization of the Neuron and the Generation of an Action Potential.

Given the structural specificity of pheromone recognition, it is likely that a specific subset of GRs is tuned to recognize the distinct shape and size of 13,17-dimethylpentatriacontane, including its stereochemistry. The presence and spacing of the methyl groups at the 13 and 17 positions are critical determinants of its biological activity, suggesting a highly specific binding pocket within the receptor.

Signal Transduction and Processing:the Neural Signals Generated by the Activated Grns Are then Transmitted to the Central Nervous System, Specifically the Subesophageal Ganglion and Higher Brain Centers. Here, the Information is Processed, Leading to the Initiation of a Specific Behavioral Response, in This Case, the Complex Sequence of Mating Behaviors. It is Plausible That the Perception of 13,17 Dimethylpentatriacontane is Not Based on a Single Receptor Ligand Interaction but Rather on a Combinatorial Code, Where the Overall Pattern of Activation Across a Population of Different Grns Determines the Ultimate Behavioral Output.

Structure-Activity Relationships and Receptor Specificity:

The specificity of the mating response elicited by 13,17-dimethylpentatriacontane underscores the importance of its molecular structure. Key structural features that are likely critical for receptor binding include:

Methyl Branching: The precise positioning of the methyl groups at carbons 13 and 17 is crucial for recognition. Other isomers, such as 15,19-dimethylpentatriacontane (B13789446), also show activity, suggesting that while the spacing is important, some variation may be tolerated or recognized by different receptors.

Stereochemistry: The chirality of the methyl-branched carbons likely plays a significant role in the specific fit into the receptor's binding site.

The table below summarizes the key molecular players hypothesized to be involved in the chemosensory detection of 13,17-dimethylpentatriacontane.

| Component | Hypothesized Function | Key Characteristics |

| 13,17-Dimethylpentatriacontane | Ligand (Contact Sex Pheromone) | Long-chain (C37) dimethyl-branched alkane; non-volatile. |

| Odorant-Binding Proteins (OBPs) / Chemosensory Proteins (CSPs) | Solubilization and Transport | Small, soluble proteins in the sensillar lymph; possess hydrophobic binding pockets. |

| Gustatory Receptors (GRs) | Signal Recognition and Transduction | Transmembrane proteins on gustatory receptor neurons; possess specific ligand-binding domains. |

| Gustatory Receptor Neurons (GRNs) | Signal Transmission | Sensory neurons that generate and transmit action potentials to the central nervous system. |

Research Directions:

Elucidating the precise mechanisms of 13,17-dimethylpentatriacontane reception in tsetse flies requires a multi-faceted research approach. Key future research directions include:

Identification and Functional Characterization of Receptors: Utilizing techniques such as RNA sequencing (RNA-Seq) of tarsal and antennal tissues to identify candidate GRs. Subsequent functional characterization of these receptors through heterologous expression systems (e.g., in Drosophila empty neurons or cell lines) can confirm their specificity for 13,17-dimethylpentatriacontane and its analogs.

Elucidation of the Role of Carrier Proteins: Investigating the expression of OBPs and CSPs in the gustatory sensilla of tsetse flies. Binding assays with recombinant OBP/CSP proteins and 13,17-dimethylpentatriacontane can determine their binding affinities and specificity.

Structural Biology of Receptor-Ligand Interactions: Determining the three-dimensional structures of the relevant GRs and OBP/CSPs, both alone and in complex with 13,17-dimethylpentatriacontane. This will provide invaluable insights into the molecular basis of recognition and specificity.

Neurophysiological Studies: Employing electrophysiological techniques, such as single-sensillum recordings from tarsal sensilla, to characterize the response profiles of individual GRNs to 13,17-dimethylpentatriacontane and related compounds. This can help to understand the coding logic at the peripheral level.

Behavioral Assays with Synthetic Analogs: Synthesizing and testing a range of structural analogs of 13,17-dimethylpentatriacontane in behavioral assays to further probe the structure-activity relationships. This can help to define the precise structural requirements for eliciting a mating response and can aid in the design of more potent synthetic attractants for pest management strategies.

By pursuing these research avenues, a more complete picture of the molecular and neural basis of contact chemoreception for this important class of insect pheromones can be achieved, with potential applications in the development of novel and sustainable methods for tsetse fly control.

Synthetic Methodologies for 13,17 Dimethylpentatriacontane and Its Stereoisomers

General Strategies for Branched Alkane Synthesis

The construction of long-chain branched alkanes typically involves the coupling of smaller, functionalized building blocks. A common approach is the use of organometallic reagents, such as Grignard reagents or organocuprates, to form new carbon-carbon bonds. These reactions often involve the coupling of an alkyl halide or tosylate with an organometallic partner. For molecules with multiple methyl branches, the synthetic design often involves the creation of chiral synthons that already contain the desired stereochemistry, which are then coupled together to form the final carbon skeleton. Subsequent functional group transformations, such as the reduction of ketones or deoxygenation of alcohols, are then employed to yield the final alkane.

Asymmetric Synthesis Approaches

To obtain enantiomerically pure stereoisomers of 13,17-dimethylpentatriacontane, asymmetric synthesis strategies are essential. These methods introduce chirality in a controlled manner, leading to the desired stereoisomer.

A powerful strategy for asymmetric synthesis involves starting with a readily available, enantiomerically pure natural product, often referred to as a chiral pool starting material. (R)-(+)-Citronellic acid is a versatile chiral building block that has been successfully employed in the synthesis of various methyl-branched pheromones, including stereoisomers of 13,17-dimethylpentatriacontane. tandfonline.comresearchgate.net

The synthesis of (13R, 17R)-13,17-dimethylpentatriacontane has been achieved starting from (R)-(+)-citronellic acid. tandfonline.com This approach leverages the existing stereocenter in the starting material to establish one of the chiral centers in the target molecule. The synthesis involves a series of transformations to elongate the carbon chain and introduce the second chiral center.

A general representation of this strategy is outlined in the following table:

| Starting Material | Key Transformations | Chiral Product |

| (R)-(+)-Citronellic acid | Chain elongation, introduction of second stereocenter | (13R, 17R)-13,17-Dimethylpentatriacontane |

The synthesis of all three possible stereoisomers of the related tsetse fly pheromone, 13,23-dimethylpentatriacontane (B14423695), has also been accomplished using (R)-(+)-citronellic acid as the chiral source. researchgate.net This demonstrates the versatility of this starting material in accessing different stereoisomers of long-chain branched alkanes.

Directed resolution is a classical method for separating enantiomers. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as crystallization or chromatography. After separation, the chiral resolving agent is removed, yielding the separated enantiomers of the original compound.

In the context of synthesizing chiral branched alkanes, this method can be applied to key intermediates. For instance, a racemic carboxylic acid intermediate can be converted into a pair of diastereomeric amides by reacting it with an enantiomerically pure amine. researchgate.net Following separation of these diastereomeric amides, they can be hydrolyzed back to the enantiomerically pure carboxylic acids, which are then carried forward to the final target molecule.

Asymmetric synthesis via ester enolates is a powerful method for creating new stereocenters. This approach involves the deprotonation of an ester to form a chiral enolate, which then reacts with an electrophile. The stereochemical outcome of the reaction is controlled by the chiral auxiliary attached to the ester or by a chiral ligand associated with the enolate. This methodology has been noted as a viable route for obtaining the title compounds. researchgate.net The use of chiral auxiliaries on the ester can effectively direct the approach of the electrophile, leading to a high degree of diastereoselectivity in the formation of the new carbon-carbon bond.

Specific Reaction Pathways and Intermediate Compounds

The synthesis of 13,17-dimethylpentatriacontane and its stereoisomers involves multi-step sequences with several key intermediate compounds.

Grignard reagents play a crucial role in the construction of the long carbon chain of 13,17-dimethylpentatriacontane. These organomagnesium halides (R-MgX) are powerful nucleophiles used to form carbon-carbon bonds by reacting with electrophiles such as alkyl halides or tosylates.

In the synthesis of (13R, 17R)-13,17-dimethylpentatriacontane from (R)-(+)-citronellic acid, a key step involves the coupling of a chiral iodide intermediate with a Grignard reagent derived from a long-chain alkyl bromide. tandfonline.com For instance, the synthesis of a related pheromone involved the reaction of a chiral tosylate with n-decylmagnesium bromide in the presence of a copper catalyst. tandfonline.com

A representative reaction scheme is the coupling of a chiral iodide with a Grignard reagent: R-I + R'-MgBr → R-R' + MgBrI

The following table details some of the key intermediates in a published synthesis of a related dimethyl-branched alkane starting from (R)-(+)-citronellic acid: tandfonline.com

| Intermediate Compound | Chemical Name | Role in Synthesis |

| 3 | (R)-(+)-Citronellic acid | Chiral starting material |

| (S)-4 | (S)-4-Methylhexadecyl iodide | Chiral building block derived from citronellic acid |

| (R)-10 | Methyl (R)-8-methyl-3-oxoeicosanoate | β-keto ester intermediate formed by alkylation |

| (13R,23R)-11 | (13R,23R)-17-Methoxycarbonyl-13,23-dimethyl-18-oxopentatriacontane | Key intermediate before final reduction steps |

| 2 | (13R, 17R)-13,17-Dimethylpentatriacontane | Final product |

The synthesis of all stereoisomers of 13,17-dimethyl-1-tritriacontene and 13,17-dimethyl-1-pentatriacontene, which are unsaturated precursors to the target alkane, has also been reported, starting from the enantiomers of protected syn- and anti-2,6-dimethylheptane-1,7-diol. researchgate.net

Ozonolysis and Reduction Protocols

A critical step in the synthesis of chiral building blocks for 13,17-dimethylpentatriacontane involves the oxidative cleavage of a carbon-carbon double bond. Ozonolysis, followed by a reductive work-up, is a widely used and effective method for this transformation. tandfonline.com

In a documented synthesis of a related tsetse fly pheromone, (13R, 17R)-13,17-dimethylpentatriacontane, a similar strategy was employed starting from the chiral precursor (R)-(+)-citronellic acid. tandfonline.comtandfonline.com An intermediate olefin is subjected to ozonolysis to cleave the double bond. The resulting ozonide is then treated with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield the desired alcohol. This sequence effectively shortens a carbon chain while introducing a terminal hydroxyl group, which is essential for subsequent alkylation steps. tandfonline.comtandfonline.com

For instance, the ozonolysis of an olefin like 2,6-dimethyltetradec-2-ene, followed by reduction with NaBH₄, directly produces the corresponding alcohol, 4-methyldodecanol. tandfonline.com This protocol demonstrates the conversion of an internal alkene to a primary alcohol, a key transformation for creating chiral synthons used in the total synthesis of long-chain methyl-branched alkanes. tandfonline.com

Table 1: Example of Ozonolysis and Reduction for Precursor Synthesis

| Starting Material (Olefin) | Reagents | Product (Alcohol) | Description | Reference |

|---|---|---|---|---|

| Intermediate Olefin (e.g., derived from citronellic acid) | 1. O₃ (Ozone) 2. Reductive work-up (e.g., NaBH₄) | Chiral Alcohol Precursor | Oxidative cleavage of the C=C bond followed by reduction of the resulting intermediates to form a primary alcohol. | tandfonline.com |

Alkylation Reactions in Chiral Synthesis

The construction of the C37 backbone of 13,17-dimethylpentatriacontane is accomplished through sequential alkylation reactions, which involve the formation of new carbon-carbon bonds. The stereochemistry of the final product is dictated by the chirality of the starting materials, which are often derived from natural sources like (R)-(+)-citronellic acid. tandfonline.com

The synthesis of the stereoisomers of 13,17-dimethylpentatriacontane and related compounds involves several key alkylation steps: pherobase.comtandfonline.com

Preparation of Alkyl Halides: Chiral alcohols, obtained via methods like ozonolysis and reduction, are converted into more reactive species suitable for alkylation. This is typically done by transforming the alcohol into a tosylate, which is then converted to an alkyl iodide upon treatment with sodium iodide. tandfonline.com

C-Alkylation of β-Keto Esters: A crucial C-C bond-forming step involves the alkylation of a β-keto ester with a chiral alkyl halide. For example, a chiral tosylate or iodide can be reacted with the enolate of a methyl keto-ester in the presence of a base like potassium carbonate in a solvent such as acetone. This reaction attaches the chiral alkyl chain to the keto-ester moiety. tandfonline.com

Cuprate Coupling: Another powerful alkylation method involves the coupling of an alkyl halide or tosylate with an organocuprate reagent, such as lithium tetrachlorocuprate, in the presence of a Grignard reagent (e.g., n-decylmagnesium bromide). This allows for the coupling of two different alkyl fragments to form a larger carbon skeleton. tandfonline.com

These alkylation strategies rely on the high fidelity of S_N2 reactions with chiral electrophiles to build the long hydrocarbon chain while preserving the stereochemical integrity of the chiral centers. york.ac.uk

Table 2: Key Alkylation Step in Pheromone Synthesis

| Nucleophile | Electrophile (Chiral) | Conditions | Resulting Bond | Reference |

|---|---|---|---|---|

| Methyl β-keto ester | Chiral Alkyl Iodide (derived from (R)-(+)-citronellic acid) | K₂CO₃, Acetone, Reflux | Formation of a new C-C bond, extending the carbon chain while incorporating the chiral center. | tandfonline.com |

Challenges and Advancements in Stereoselective Synthesis

The synthesis of complex, acyclic molecules like 13,17-dimethylpentatriacontane presents unique challenges, but the field has also seen significant advancements that offer new solutions.

Challenges:

Stereochemical Control: A primary challenge is achieving precise stereocontrol at multiple, distant chiral centers within a long, flexible alkyl chain. wur.nl The synthesis of all possible stereoisomers is often necessary to determine the biologically active configuration, as the biological activity can be highly dependent on the specific stereochemistry. tandfonline.comepdf.pub

Synthesis of Precursors: The preparation of enantiomerically pure starting materials and synthons remains a demanding task. escholarship.org

Low Solubility: Long-chain hydrocarbon intermediates often exhibit low solubility in common organic solvents, which can complicate reaction conditions and purification processes. tandfonline.com

Purification: The separation of the final product from structurally similar byproducts and isomers is exceedingly difficult, especially for alkanes with high molecular weights (above C40). This often requires specialized chromatographic techniques. tandfonline.com

Advancements:

The field of organic synthesis has developed powerful new catalytic methods that enable highly selective and efficient bond formations, which are applicable to the synthesis of complex hydrocarbons.

Stereoselective Olefin Metathesis: Ruthenium-based catalysts have been developed for Z-selective olefin metathesis, allowing for the construction of cis-alkenes with high stereoselectivity. Asymmetric olefin metathesis further enables the enantioselective synthesis of complex molecules, providing a streamlined approach to chiral structures. mdpi.com

Nickel-Catalyzed Difunctionalization: Modern nickel-catalyzed methods allow for the one-step difunctionalization of alkynes, where two different carbon-based groups are added across a triple bond with high regio- and stereocontrol. This offers a streamlined route to highly substituted alkenes, which can serve as precursors to saturated alkanes. rsc.org

Cobalt-Catalyzed Hydrofunctionalization: The use of earth-abundant cobalt catalysts for the hydrofunctionalization of alkenes and alkynes has gained prominence. These methods allow for the selective addition of various functional groups, including alkyl groups, across double or triple bonds, often with high regio- and enantioselectivity. chinesechemsoc.org

Remote Functionalization: The development of "chain-walking" or "metal-walk" catalysis allows for a functional group to be installed at a position remote from the initial point of reaction on a hydrocarbon chain. This strategy offers a convergent approach to functionalizing simple long-chain alkanes into more complex structures. researchgate.net

These advanced catalytic systems provide powerful tools to overcome the traditional challenges associated with the synthesis of long-chain, stereochemically complex molecules like 13,17-dimethylpentatriacontane. nih.gov

Analytical Characterization in Research Contexts

Chromatographic Analysis for Identification and Quantification

Chromatographic techniques are fundamental to the separation and initial identification of 13,17-dimethylpentatriacontane from biological extracts or synthetic reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of 13,17-dimethylpentatriacontane. researchgate.netresearchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint. For 13,17-dimethylpentatriacontane, the molecular ion peak (M+), corresponding to the intact molecule, would be observed, confirming its molecular weight. msu.edusavemyexams.com The fragmentation pattern, which results from the breaking of C-C bonds, is also characteristic. The dissociation of the energetically unstable molecular ions reveals structural information. wikipedia.org The fragmentation of long-chain alkanes like 13,17-dimethylpentatriacontane typically produces a series of alkyl and alkenyl carbocations, with prominent ions corresponding to the loss of methyl (CH3) and other alkyl groups. msu.edu The locations of the methyl branches at C13 and C17 influence the relative abundance of specific fragment ions, aiding in the determination of the branching positions. cbi-toulouse.fr

Use of Retention Data and Library Matching

The retention time, the time it takes for a compound to travel through the gas chromatographic column, is a key piece of data. However, for more reliable identification, the retention time is often converted to a Kovats Retention Index (RI). semanticscholar.orgresearchgate.netscispace.com The Kovats RI compares the retention time of the analyte to that of a series of n-alkane standards. semanticscholar.org This index is more reproducible between different instruments and laboratories than the raw retention time. For a related compound, 13,17-dimethyl-1-pentatriacontene, a Kovats RI of 3550 has been reported on a DB-1 column. pherobase.com

Once a mass spectrum and retention index are obtained, they are often compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library. researchgate.netjordilabs.comnist.gov This database contains a vast collection of EI mass spectra. A high match factor between the experimental spectrum and a library spectrum provides strong evidence for the compound's identity. jordilabs.com However, it is crucial for an experienced chemist to verify the results, as co-eluting compounds or the absence of the specific isomer in the library can affect the match quality. researchgate.netjordilabs.com

Spectroscopic Techniques for Structural Confirmation (brief mention, avoiding detailed properties)

While GC-MS is a powerful tool, other spectroscopic methods are often used to provide definitive structural confirmation, particularly when dealing with synthesized reference compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the types of chemical bonds present in a molecule. wiley.comyoutube.com For an alkane like 13,17-dimethylpentatriacontane, the IR spectrum is characterized by strong C-H stretching vibrations typically observed just below 3000 cm⁻¹. youtube.com The presence of methyl groups will also give rise to characteristic bending vibrations. The absence of significant absorptions in other regions of the spectrum (e.g., for C=O or O-H bonds) confirms the saturated hydrocarbon nature of the molecule. spectroscopyonline.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Methyl Group Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete carbon and proton framework of a molecule. wikipedia.orgebsco.com In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal, allowing for the counting of different carbon environments. researchgate.netsavemyexams.com The chemical shifts of the signals for the carbons bearing the methyl groups and the methyl carbons themselves would be characteristic and distinguishable from the long chain of methylene (B1212753) (-CH₂-) groups in the backbone. escholarship.org ¹H NMR spectroscopy provides information about the different types of protons and their connectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

As discussed in the context of GC-MS, mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. wikipedia.orguni-saarland.de High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. The fragmentation of the molecular ion provides clues to the structure, as the molecule breaks at weaker bonds and forms stable carbocations. msu.edu The analysis of these fragments helps to piece together the structure of the original molecule, including the location of the methyl branches. nih.gov

Optical Rotation Measurements for Chiral Purity Assessment

13,17-Dimethylpentatriacontane possesses two chiral centers at the C-13 and C-17 positions. The presence of these stereocenters means the compound can exist as multiple stereoisomers: a pair of enantiomers, (13R,17R) and (13S,17S), and a meso form, (13R,17S), which is achiral due to an internal plane of symmetry. The specific stereoisomer can significantly influence its biological activity, as seen in insect chemical communication systems where organisms often differentiate between isomers. researchgate.net

Optical rotation is a fundamental technique used to assess the chiral purity of a sample. It measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral substance. escholarship.org Pure enantiomers will rotate the light to an equal but opposite degree, while a racemic mixture (a 50:50 mix of enantiomers) or a pure meso compound will exhibit no optical rotation. uou.ac.in

In the context of synthesizing specific stereoisomers of 13,17-dimethylpentatriacontane and related dimethylalkanes, optical rotation is a critical measurement to confirm the stereochemical outcome of the synthesis. For example, research involving the synthesis of long-chain dimethylalkanes for pheromone studies relies on polarimetry to verify the enantiomeric purity of the final products. tandfonline.com While the (13R,17R)-isomer of 13,17-dimethylpentatriacontane has been synthesized, detailed optical rotation data in the literature is more extensively documented for the closely related compound, 13,23-dimethylpentatriacontane (B14423695). The principles and techniques are directly analogous. researchgate.nettandfonline.com

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be calculated from the observed specific rotation. uou.ac.in However, while optical rotation is a valuable tool for confirming chirality, it is often considered a legacy technique for precise purity determination. skpharmteco.com Modern methods, especially chiral High-Performance Liquid Chromatography (HPLC), are now more commonly employed for the accurate quantification of enantiomeric ratios. skpharmteco.com

Table 1: Illustrative Optical Rotation Data for Stereoisomers of a Dimethylpentatriacontane Data shown for 13,23-Dimethylpentatriacontane as a representative example of chiral dimethylalkanes.

| Stereoisomer | Formula | Melting Point (°C) | Specific Rotation ([α]D) | Chirality |

| (13R, 23R) | C₃₇H₇₆ | 45 - 46.5 | -0.26° (in CHCl₃) | Chiral |

| (13S, 23S) | C₃₇H₇₆ | 44.5 - 46 | +0.25° (in CHCl₃) | Chiral |

| (13R, 23S) - meso | C₃₇H₇₆ | 34 - 34.5 | 0° | Achiral |

| Source: Adapted from Kuwahara & Mori, 1981. tandfonline.com |

Advanced Analytical Methodologies for Complex Hydrocarbon Mixtures

13,17-Dimethylpentatriacontane is frequently identified as a component of insect cuticular hydrocarbons (CHCs), which are notoriously complex mixtures. uni-regensburg.denih.gov These profiles can contain dozens to hundreds of linear, methyl-branched, and unsaturated hydrocarbons of varying chain lengths, posing a significant analytical challenge. cambridge.orgcranfield.ac.uk While Gas Chromatography-Mass Spectrometry (GC-MS) is the foundational and most widely used technique for CHC analysis, its limitations have spurred the adoption of more advanced methodologies. cranfield.ac.uklabmanager.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a gas chromatograph before they are ionized, fragmented, and detected by a mass spectrometer. labmanager.com For CHCs, specific mass spectral fragmentation patterns, particularly the cleavage at methyl branch points, are used for structural elucidation. However, standard GC-MS is often limited to analyzing hydrocarbons with chain lengths below approximately 40-50 carbons due to the high temperatures required for elution, which can cause compound degradation. cambridge.orgmdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique significantly enhances the separation capacity for highly complex mixtures. It employs two different capillary columns in series, providing a much higher degree of resolution than single-column GC. This is particularly useful for separating isomeric and closely related hydrocarbons in dense CHC profiles. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide extremely accurate mass measurements. This allows for the determination of elemental compositions (e.g., C₃₇H₇₆) from the precise mass, enabling the confident identification of compounds in a complex matrix without relying solely on chromatographic separation. semanticscholar.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: The analysis of very long-chain hydrocarbons (VLC-HCs) that are beyond the practical range of GC-MS has been made possible by techniques like MALDI-MS. cambridge.org More recently, silver-assisted laser desorption/ionization (Ag-LDI-MS) has been shown to effectively detect CHCs up to C58, revealing a range of compounds previously missed by conventional methods. mdpi.com These techniques are crucial for obtaining a complete picture of an insect's hydrocarbon profile, which may include 13,17-dimethylpentatriacontane and even larger molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine CHC analysis, advanced NMR methods can provide detailed structural information. For instance, 2D NMR techniques like Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) can be used to characterize mixtures of linear and branched alkanes, discriminating between different types of methyl branches within the mixture. nih.gov

Table 2: Comparison of Advanced Analytical Methodologies for Hydrocarbon Analysis

| Technique | Principle | Primary Application for 13,17-Dimethylpentatriacontane | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separates compounds by volatility/polarity, followed by mass-based identification. labmanager.com | Routine identification and quantification in CHC mixtures. cranfield.ac.uk | Well-established, extensive libraries, good for quantification. labmanager.com | Limited to volatile compounds (typically < C40); co-elution of isomers. cambridge.orgmdpi.com |

| GCxGC-MS | Two-dimensional chromatographic separation for enhanced resolution. semanticscholar.org | Resolving isomeric compounds in highly complex CHC profiles. | Superior separation power for complex mixtures. | More complex data processing; requires specialized instrumentation. |

| Ag-LDI-MS | Soft ionization of analytes with silver ion assistance, separation by time-of-flight. mdpi.com | Analysis of very long-chain hydrocarbons not amenable to GC. | High mass range, suitable for non-volatile VLC-HCs (>C40). mdpi.com | Quantification can be challenging; less structural information than MS fragmentation. |

| FT-ICR MS | Traps ions in a magnetic field to measure mass with very high resolution. semanticscholar.org | Unambiguous molecular formula determination in complex mixtures. | Extremely high mass accuracy and resolution. semanticscholar.org | High cost and complexity of the instrument. |

| 2D NMR | Correlates nuclear spins to elucidate connectivity and structure. nih.gov | Detailed structural characterization of isomers in mixtures. | Provides definitive structural information. nih.gov | Lower sensitivity; requires higher sample concentrations. |

Biological Activity and Structure Activity Relationships

Role as a Sex Pheromone Component in Diptera (e.g., Glossina spp.)

13,17-Dimethylpentatriacontane has been identified as a key contact sex pheromone in several species of tsetse flies, genus Glossina. In Glossina pallidipes, this compound, along with other long-chain hydrocarbons, acts as an aphrodisiac present in the cuticle of females. researchgate.net The presence of these chemicals on a female's cuticle can induce copulatory behavior in males upon physical contact. researchgate.netnih.gov Cuticular extracts from 1-week-old females contain this aphrodisiac, while it is found in lower quantities in newly emerged females and is nearly absent in males of all ages. researchgate.net Similarly, a related compound, 13,17-dimethylpentatriacont-1-ene, has been identified as a major component of the sex pheromone in Glossina austeni. nih.gov

The pheromonal activity of 13,17-dimethylpentatriacontane and related compounds is typically evaluated through behavioral bioassays. A common method involves using decoys, such as solvent-washed dead male flies, which are then treated with the synthetic compound(s) being tested. researchgate.netresearchgate.net Mature male flies are exposed to these treated decoys, and their behavioral responses are observed and quantified. A positive response, indicating pheromonal activity, includes the male attempting to copulate with the decoy. researchgate.netresearchgate.net For instance, full copulatory responses were induced in 10 to 20-day-old adult male G. pallidipes when presented with decoys treated with 13,17-dimethylpentatriacontane isomers. researchgate.net Dose-response studies are also conducted, where increasing amounts of the synthetic compound are applied to decoys to determine the effective dose required to elicit a maximal response. researchgate.net

The biological activity of dimethylalkanes like 13,17-dimethylpentatriacontane is highly dependent on their specific stereochemistry. Different diastereoisomers of the same compound can elicit vastly different levels of behavioral response. In studies on G. pallidipes, the (13R,17R) diastereoisomer of 13,17-dimethylpentatriacontane was found to be inactive on its own. researchgate.netresearchgate.neticipe.org However, a diastereoisomeric mixture of 13,17-dimethylpentatriacontane was active, with an ED-50 (Effective Dose for 50% response) of 17.88±1.25 μg. researchgate.neticipe.org

In contrast, for the related compound 13,17-dimethylpentatriacont-1-ene in G. austeni, the (R,R) stereoisomer demonstrated the most significant activity among the four tested stereoisomers. nih.gov This highlights the species-specific nature of pheromonal perception and the critical role of stereoisomerism in the structure-activity relationship of these semiochemicals.

| Compound | Activity Level | ED-50 (μg) |

|---|---|---|

| (13R,17R)-13,17-Dimethylpentatriacontane | Inactive | N/A |

| Diastereoisomeric Mixture of 13,17-Dimethylpentatriacontane | Active | 17.88 ± 1.25 |

13,17-Dimethylpentatriacontane often functions as part of a chemical blend rather than as a single active component. In G. pallidipes, the natural contact aphrodisiac is a mixture of 13,17-dimethylpentatriacontane and 15,19-dimethylpentatriacontane (B13789446). researchgate.net Research has shown that treating decoys with both of these dimethylpentatriacontane isomers is necessary to induce the full copulatory response in males. researchgate.net This synergistic interaction indicates that the male's recognition system is tuned to a specific ratio or combination of these compounds, which together form the complete sex recognition signal.

| Compound | Role |

|---|---|

| 13,17-Dimethylpentatriacontane | Co-component of the contact aphrodisiac |

| 15,19-Dimethylpentatriacontane | Co-component of the contact aphrodisiac |

Function as a Cuticular Hydrocarbon in Social Insect Communication (e.g., Wasps, Ants)

Beyond their role as sex pheromones, long-chain branched hydrocarbons, including dimethylalkanes like 13,17-dimethylpentatriacontane, are fundamental to communication in social insects such as ants and wasps. researchgate.netmyrmecologicalnews.orgnih.gov These compounds are major constituents of the waxy layer on an insect's cuticle, known as cuticular hydrocarbons (CHCs). researchgate.netmyrmecologicalnews.org While a primary function of this layer is to prevent desiccation, the complex blend of CHCs also serves as a chemical signature, conveying a wealth of information about the individual. researchgate.netmyrmecologicalnews.org This "chemical profile" is used to communicate information regarding colony membership, social status, and reproductive state. researchgate.netmyrmecologicalnews.org

In social insect colonies, the ability to distinguish between nestmates and non-nestmates is crucial for maintaining colony integrity. myrmecologicalnews.orgresearchgate.net CHCs are the primary cues used for this nestmate recognition process. myrmecologicalnews.orgresearchgate.netnih.govmdpi.com Each colony possesses a unique CHC profile, a kind of collective odor that is shared among its members through grooming and food exchange. When one insect encounters another, it assesses the other's CHC profile, typically through antennal contact. nih.gov If the profile matches the colony's template, the individual is recognized as a nestmate and accepted. If the profile is different, the individual is identified as an alien and is often met with aggression. researchgate.net Dimethylalkanes are a common and important class of compounds within these recognition profiles. mdpi.com

The CHC profile of a social insect is not static; it can vary with an individual's physiological state and social role within the colony. researchgate.net Numerous studies have demonstrated a correlation between reproductive activity and the composition of cuticular hydrocarbons. researchgate.netmyrmecologicalnews.org For example, the CHC profile of a queen is often different from that of her sterile workers, effectively signaling her fertility and reproductive dominance. myrmecologicalnews.org These chemical signals help to regulate the social structure of the colony, for instance, by inhibiting reproduction in workers. researchgate.net The social environment itself can also influence an individual's CHC profile, further encoding information about task allocation (e.g., foragers vs. nurses) within the complex hydrocarbon blend. researchgate.net

Receptor Binding and Chemosensory Mechanisms (Hypotheses and Research Directions)

The precise molecular mechanisms underlying the detection of 13,17-dimethylpentatriacontane in tsetse flies, such as Glossina pallidipes, remain a significant area for future research. However, based on the broader understanding of insect chemoreception, several hypotheses can be formulated regarding its receptor binding and the subsequent sensory transduction cascade. These hypotheses provide a framework for ongoing and future investigations into the chemical ecology of these important disease vectors.

Hypothesized Receptor Binding and Chemosensory Mechanisms:

The detection of 13,17-dimethylpentatriacontane, a large, non-volatile cuticular hydrocarbon, is believed to occur through direct contact chemoreception. This process likely involves a series of molecular interactions within specialized sensory organs on the fly's body, such as the tarsi (feet) and antennae.

Ecological and Evolutionary Implications

Evolution of Chemical Communication Systems in Insects

Chemical communication is the most ancient and widespread form of information exchange among organisms. icipe.org In insects, the evolution of chemical signaling is a story of adaptation and diversification, with CHCs forming a fundamental component of this communication toolkit. The major classes of CHCs, including n-alkanes, alkenes, and methyl-branched alkanes, were present early in the evolutionary history of insects, as evidenced by their existence in ancient insect lineages. icipe.orgnist.gov This suggests that the complex CHC profiles necessary for sophisticated communication systems in social insects did not evolve independently but were rather a "spring-loaded" system, with a pre-existing diversity of compounds that natural selection could act upon. icipe.orgnist.gov

The complexity of CHC profiles does not necessarily correlate with sociality. Surprisingly, some solitary species possess highly intricate CHC profiles, sometimes even more complex than those of social insects. icipe.orgnist.gov This complexity has been maintained in groups like ants, while in others, such as aculeate wasps and bees, a simplification of profiles has occurred through specialization in biosynthetic pathways. nist.gov The absence of certain CHC classes in some species is thought to be a result of gene silencing or down-regulation rather than gene loss, highlighting the dynamic and adaptable nature of insect chemical communication systems. icipe.orgnist.gov

Role of Branched Alkanes in Species Isolation and Reproductive Strategies

Branched alkanes, a class of CHCs that includes dimethylalkanes like 13,17-dimethylpentatriacontane, are particularly important in species recognition and reproductive isolation. mdpi.comresearchgate.net The specific branching patterns and stereochemistry of these molecules can create highly specific signals, preventing interbreeding between closely related species. researchgate.net These methyl-branched hydrocarbons have been identified as contact pheromones in numerous insect species. mdpi.com

A notable case involving a compound closely related to 13,17-dimethylpentatriacontane is that of the tsetse fly, Glossina pallidipes. Initially, 13,17-dimethylpentatriacontane was investigated as a potential sex pheromone for this species. However, further research revealed that the active sex pheromone is, in fact, 13,23-dimethylpentatriacontane (B14423695). icipe.org In bioassays, a diastereoisomer of 13,17-dimethylpentatriacontane, (13R,17R)-13,17-dimethylpentatriacontane, was found to be inactive, underscoring the high specificity of insect chemoreception systems. icipe.org This example illustrates how subtle differences in the position of methyl groups on a long-chain alkane can have profound effects on its biological activity, thereby playing a critical role in ensuring reproductive isolation.

The biosynthesis of these methyl-branched hydrocarbons is a highly conserved process across different insect orders, with studies indicating that they are typically produced in high stereoisomeric purity. researchgate.net This conservation suggests a long evolutionary history and a fundamental importance of these compounds in insect biology.

Environmental Factors Influencing Cuticular Hydrocarbon Profiles

The composition of an insect's CHC profile is not static; it is influenced by a combination of genetic and environmental factors. This phenotypic plasticity allows insects to adapt to changing environmental conditions. Abiotic factors such as temperature and precipitation have been shown to significantly impact CHC profiles. For instance, studies on ants across different biogeographic regions have revealed that species from drier climates tend to have a higher proportion of dimethyl alkanes, which are more effective at preventing water loss, while those from wetter climates have more alkenes. Temperature also plays a role, with post-eclosion temperature affecting the relative abundances of different chain-length CHCs in Drosophila melanogaster.

Biotic factors also exert a strong influence on CHC composition. Diet is a significant contributor, as the hydrocarbons can be derived from the food source. In parasitoid wasps, the host species on which they develop can influence their CHC profile, which has implications for chemical mimicry and avoiding detection by host-tending ants. Other environmental inputs, such as the lipids from plants, nesting materials, and close contact with other insects, can also modify an insect's chemical signature.

While the direct influence of environmental factors on the production of 13,17-dimethylpentatriacontane has not been specifically documented, the general principles governing CHC plasticity suggest that its prevalence in an insect's cuticle would likely be modulated by the surrounding temperature, humidity, and diet. This adaptability of CHC profiles highlights the trade-offs insects face between the need for effective waterproofing and the maintenance of reliable communication signals.

Interactive Data Table of Factors Influencing Cuticular Hydrocarbon Profiles

| Factor | Type | Effect on CHC Profile | Example Insect(s) |

| Temperature | Abiotic | Alters the relative abundance of different chain-length hydrocarbons. | Drosophila melanogaster |

| Precipitation | Abiotic | Correlates with the proportion of different CHC classes (e.g., more dimethyl alkanes in drier climates). | Ants |

| Diet | Biotic | Can directly contribute to the CHC profile through sequestration of hydrocarbons from food. | Herbivorous insects, Parasitoid wasps |

| Host Species | Biotic | Influences the CHC profile of parasitoids, potentially for chemical mimicry. | Lysiphlebus parasitoids |

| Nesting Material | Biotic | Can be a source of hydrocarbons that are incorporated into the cuticle. | Social insects |

| Social Environment | Biotic | Close contact with nestmates can lead to a homogenized colony odor through the transfer of CHCs. | Ants, Bees, Wasps |

Applications in Pest Management Research and Integrated Pest Management Ipm Strategies

Development of Synthetic Pheromones for Monitoring and Control Methodologies

The development of synthetic versions of naturally occurring insect pheromones, such as 13,17-Dimethylpentatriacontane, is a cornerstone of modern IPM. These synthetic analogues provide a powerful tool for manipulating insect behavior to reduce pest populations and their impact.

Attractant Lures and Trapping Systems

Synthetic 13,17-Dimethylpentatriacontane is primarily utilized in the creation of attractant lures for trapping systems. These systems are instrumental in both monitoring pest populations and in direct control through mass trapping. Research has focused on synthesizing stereoisomers of 13,17-Dimethylpentatriacontane to determine the most biologically active forms for specific tsetse fly species, such as Glossina austeni. researchgate.net

The effectiveness of trapping systems is significantly enhanced by the use of these specific chemical cues. Traps baited with synthetic pheromones can be used to:

Monitor Population Dynamics: By capturing insects, researchers and pest management professionals can estimate the size and distribution of a pest population, allowing for more targeted and timely interventions.

Mass Trapping: In some cases, deploying a high density of traps can significantly reduce the local pest population by removing a large number of individuals.

While 13,17-Dimethylpentatriacontane has been identified as a contact sex pheromone component for Glossina austeni, it is important to note the species-specificity of these chemical signals. For instance, a previous identification of this compound as a major pheromone in Glossina pallidipes has been suggested to be an error, with 13,23-dimethylpentatriacontane (B14423695) being the more active compound for that species. iaea.org This underscores the critical need for precise chemical identification in developing effective lures.

Table 1: Research on Tsetse Fly Pheromones

| Tsetse Fly Species | Pheromone Component(s) | Research Focus |

|---|---|---|

| Glossina austeni | 13,17-Dimethyl-1-tritriacontene, 13,17-Dimethyl-1-pentatriacontene | Synthesis of stereoisomers for bioassays. researchgate.net |

| Glossina pallidipes | 13,23-Dimethylpentatriacontane | Synthesis of stereoisomers to identify the most active form. tandfonline.com |

Integration with Sterile Insect Technique (SIT) Research

The Sterile Insect Technique (SIT) is a powerful, environmentally friendly pest control method that involves releasing large numbers of sterilized male insects to mate with wild females, resulting in no offspring and a decline in the pest population. nih.gov The success of SIT programs is heavily dependent on the ability of the sterile males to compete with wild males for mates.

The use of synthetic pheromones like 13,17-Dimethylpentatriacontane can be integrated with SIT in several ways to enhance its efficacy:

Monitoring: Pheromone-baited traps are crucial for monitoring the wild pest population density before, during, and after the release of sterile insects. This data helps in determining the optimal release ratios and assessing the program's effectiveness. iaea.org

Behavioral Manipulation: While 13,17-Dimethylpentatriacontane is a contact pheromone, research into volatile sex attractants for tsetse flies is also ongoing. nih.gov The combination of contact and volatile pheromones could potentially be used to aggregate both wild and sterile males in specific areas, increasing the probability of sterile matings.

Enhanced Trapping for Suppression: Prior to SIT implementation, other control methods are often used to suppress the target pest population. Pheromone-enhanced trapping can be a key component of this initial suppression phase. iaea.org

Understanding Insect Behavior for Improved Control Tactics

A thorough understanding of the behavioral responses of target pests to specific chemical cues is fundamental to developing effective control strategies. For tsetse flies, contact with the female's cuticular hydrocarbons, which include compounds like 13,17-Dimethylpentatriacontane, is a critical step in the mating process.

By studying these behavioral responses, researchers can design more effective trapping systems and control tactics. For example, the design of decoys or targets that are treated with synthetic pheromones can be optimized to elicit the desired behavioral response from male flies, such as landing and attempting to mate, which can then expose them to an insecticide or a trapping mechanism. The novel hydrocarbons identified in various tsetse species that influence sexual behavior are considered valuable tools for both rearing and control operations. iaea.org

Future Prospects for Sustainable Pest Management Interventions

The use of specific, non-toxic chemical compounds like 13,17-Dimethylpentatriacontane represents a significant step towards more sustainable pest management. Future prospects in this area are focused on several key areas:

Development of More Potent and Species-Specific Lures: Continued research into the precise chemical composition and stereochemistry of insect pheromones will lead to the development of more potent and highly specific lures. This will improve the efficiency of trapping systems and minimize the impact on non-target organisms.

Innovative Delivery Systems: The development of novel dispenser technologies that provide a controlled and long-lasting release of synthetic pheromones will improve the cost-effectiveness and practicality of their use in the field.

Integration with Other Biocontrol Methods: The synergistic effects of combining pheromone-based tactics with other biological control methods, such as the introduction of natural predators or parasites, offer a promising avenue for future IPM programs.

Area-Wide Integrated Pest Management (AW-IPM): The application of these advanced tools on a large, coordinated scale is essential for the successful management and potential eradication of significant pests like the tsetse fly. iaea.orgnih.gov The use of pheromones for monitoring and control is a critical component of such large-scale initiatives.

Future Research Directions and Unexplored Avenues

Elucidation of Biosynthetic Pathways for 13,17-Dimethylpentatriacontane

The precise enzymatic machinery and biochemical steps leading to the creation of 13,17-dimethylpentatriacontane in insects are yet to be fully unraveled. While the general principles of fatty acid synthesis and subsequent modification to produce hydrocarbons are understood, the specific enzymes responsible for the incorporation of methyl groups at the 13th and 17th positions of the pentatriacontane (B1662014) backbone have not been identified. Future research will need to focus on identifying and characterizing the specific elongases, fatty acyl-CoA reductases, and decarbonylases involved in this pathway. Transcriptomic and proteomic studies of the oenocytes—the primary site of hydrocarbon synthesis in insects—of species that produce this compound could reveal candidate genes and enzymes for further investigation.

Comprehensive Study of All Stereoisomers' Biological Functions

13,17-Dimethylpentatriacontane possesses two chiral centers at the 13th and 17th carbon atoms, meaning it can exist in four possible stereoisomeric forms: (13R,17R), (13S,17S), (13R,17S), and (13S,17R). The biological activity of insect pheromones is often highly dependent on their stereochemistry. While some research has been conducted on the stereoisomers of other tsetse fly pheromones, a comprehensive investigation into the specific biological functions of all four stereoisomers of 13,17-dimethylpentatriacontane is lacking. Future studies should involve the stereoselective synthesis of each isomer and subsequent bioassays to determine their individual and combined effects on insect behavior. This will be crucial for understanding the precise nature of the pheromonal signal and for developing effective, species-specific pest management strategies.

Investigation of Environmental Persistence and Degradation Pathways

The fate of 13,17-dimethylpentatriacontane in the environment after it is released by insects is currently unknown. As a long-chain, branched alkane, it is expected to be relatively persistent due to its low volatility and poor water solubility. However, the specific microbial degradation pathways and the environmental factors that influence its breakdown have not been studied. Research is needed to identify microorganisms capable of metabolizing this compound and to elucidate the enzymatic processes involved. Understanding its environmental persistence is critical for assessing any potential ecological impacts and for the development of biodegradable pest control solutions.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, offer a powerful tool for predicting the biological activity of chemical compounds based on their molecular structure. To date, no specific computational models have been developed for 13,17-dimethylpentatriacontane to predict its pheromonal activity. Future research could focus on developing QSAR models by correlating the structural features of its stereoisomers and related analogues with their observed biological activities. Such models could accelerate the discovery of more potent or selective pheromone analogues and provide insights into the molecular interactions between the pheromone and its receptor in the insect's antennae.

Discovery of Novel Biological Roles Beyond Communication

The primary known function of 13,17-dimethylpentatriacontane is as a contact sex pheromone. However, cuticular hydrocarbons in insects often serve multiple purposes, including acting as a barrier against desiccation and pathogenic microorganisms. It is plausible that 13,17-dimethylpentatriacontane also contributes to these vital functions. Further research is warranted to investigate its role in waterproofing the insect cuticle and its potential antimicrobial properties. Such studies could reveal additional, and perhaps equally important, biological roles for this multifaceted molecule.

Q & A

Basic Research Questions

Q. How can 13,17-dimethylpentatriacontane be identified and characterized in biological samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to separate and identify branched hydrocarbons. Compare retention indices and spectral data with reference libraries (e.g., Lipid Maps Structure Database entries such as LMFA11000246 ). For quantification, employ internal standards (e.g., deuterated analogs) to account for extraction efficiency and instrument variability.

- Experimental Design : Optimize sample preparation to minimize contamination, including solvent purification and inert atmosphere handling. Include negative controls (e.g., blank runs) to confirm specificity .

Q. What synthetic routes are available for 13,17-dimethylpentatriacontane?

- Methodology : Utilize iterative Wittig olefination or Grignard coupling to construct the carbon backbone. Methyl branches at positions 13 and 17 require regioselective alkylation or hydroformylation strategies. Purify intermediates via column chromatography and confirm structures using high-resolution mass spectrometry (HRMS) and ¹³C-NMR .

- Validation : Cross-validate synthetic products with natural isolates (e.g., from ant cuticular hydrocarbons ) to ensure stereochemical fidelity.

Advanced Research Questions

Q. How does 13,17-dimethylpentatriacontane mediate nestmate recognition in social insects?

- Experimental Design : Conduct behavioral assays with Argentine ants (Linepithema humile) to compare aggression levels between colonies exposed to 13,17-dimethylpentatriacontane and controls. Pairwise interaction tests under controlled humidity and temperature conditions are critical to isolate hydrocarbon effects .

- Data Analysis : Quantify aggression scores (e.g., antennation, biting) and correlate with hydrocarbon profiles using multivariate statistics (PCA or PERMANOVA). Address contradictions in data by testing environmental variables (e.g., diet-induced hydrocarbon variation) .

Q. What are the challenges in reproducing experimental results involving 13,17-dimethylpentatriacontane?

- Methodology : Ensure strict standardization of (i) sample storage conditions (e.g., inert gas, −80°C), (ii) analytical parameters (e.g., GC temperature gradients), and (iii) biological sources (e.g., ant colony lineage). Document deviations in supplementary materials .

- Contradiction Resolution : If conflicting data arise (e.g., variable bioactivity), perform interlaboratory comparisons using shared reference samples. Use multi-objective experimental design frameworks to optimize reproducibility .

Q. How can computational models predict the physicochemical properties of 13,17-dimethylpentatriacontane?

- Methodology : Apply molecular dynamics simulations to estimate melting points and solubility in lipid bilayers. Validate predictions with differential scanning calorimetry (DSC) and Langmuir monolayer assays. Use QSPR models to correlate branching patterns with chromatographic retention times .

- Limitations : Acknowledge discrepancies between predicted and empirical data (e.g., solvent effects on crystallization) and refine force fields using experimental benchmarks .

Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of 13,17-dimethylpentatriacontane data in publications?

- Standards : Report (i) purity (≥95% by GC), (ii) spectral validation (NMR/HRMS), and (iii) biological source (if natural). For synthetic compounds, provide detailed reaction schemes and characterization data in supplementary files .

- Ethical Considerations : Disclose funding sources and potential conflicts of interest (e.g., commercial synthesis partnerships) .

Q. How to resolve conflicting interpretations of 13,17-dimethylpentatriacontane’s ecological role?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.